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Compound of Interest

Compound Name: DSPE-PEG(2000)-Mannose

Cat. No.: B15546401

An In-depth Technical Guide to DSPE-PEG(2000)-Mannose for Mannose Receptor Targeting

Introduction

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[mannose(polyethylene glycol)-2000]
(DSPE-PEG(2000)-Mannose) is a functionalized phospholipid integral to the development of
targeted nanomedicines.[1][2] It is an amphiphilic conjugate composed of three key parts: a
DSPE phospholipid anchor, a 2000-dalton polyethylene glycol (PEG) spacer, and a terminal
mannose ligand.[3][4][5] This structure enables its incorporation into the lipid bilayer of drug
delivery systems, such as liposomes and lipid nanopatrticles (LNPs), to achieve active targeting
of the mannose receptor (MR, CD206).[6] The mannose receptor is a C-type lectin receptor
predominantly overexpressed on the surface of antigen-presenting cells (APCs), including
macrophages and dendritic cells (DCs), making it a prime target for immunotherapies,
vaccines, and treatments for diseases involving these cell types.[7][8][9]

Core Components and Mechanism of Action

The efficacy of DSPE-PEG(2000)-Mannose stems from the synergistic function of its
components:

o DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): This saturated phospholipid acts
as a hydrophobic anchor. Its two stearoyl chains readily intercalate into the lipid bilayer of a
nanoparticle, ensuring stable integration of the targeting ligand onto the carrier's surface.[5]
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e PEG(2000) (Polyethylene Glycol, MW 2000 Da): The PEG chain is a hydrophilic, flexible,
and biocompatible polymer. It extends from the nanoparticle surface into the aqueous
environment, creating a hydration layer. This "stealth" characteristic reduces the adsorption
of opsonin proteins, thereby minimizing recognition and clearance by the reticuloendothelial
system (RES) and prolonging the nanoparticle's circulation time in the bloodstream.[5][6]

e Mannose: This terminal sugar moiety serves as the targeting ligand. It specifically binds to
the carbohydrate recognition domains (CRDs) of the mannose receptor on target cells.[9][10]
This high-affinity interaction triggers receptor-mediated endocytosis, a process where the cell
membrane engulfs the nanopatrticle to form an intracellular vesicle.[8][11] This internalization
mechanism is critical for the efficient delivery of encapsulated therapeutic payloads directly
into the cytoplasm of the target cells.

Quantitative Data

The incorporation of DSPE-PEG(2000)-Mannose into nanocarriers systematically alters their
physicochemical properties and biological interactions. The following tables summarize key
quantitative data from various studies.

Table 1: Physicochemical Properties of Mannose-Functionalized Nanoparticles
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Table 2: Representative In Vitro Cellular Uptake Data
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Experimental Protocols
Protocol 1: Synthesis of DSPE-PEG(2000)-Mannose

This protocol describes a common method for synthesizing DSPE-PEG(2000)-Mannose via
amide bond formation.

 Activation: Dissolve DSPE-PEG(2000)-COOH (1 equivalent) in a suitable anhydrous organic
solvent (e.g., Dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
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Coupling Agent Addition: Add N-Hydroxysuccinimide (NHS, 1.5 equivalents) and a
carbodiimide coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 equivalents).
Let the reaction stir at room temperature for 4-6 hours to form the DSPE-PEG-NHS ester.

Amine Coupling: In a separate flask, dissolve an aminated mannose derivative, such as 4-
Aminophenyl a-D-mannopyranoside (2 equivalents), in an anhydrous polar aprotic solvent
(e.g., Dimethylformamide, DMF) with a non-nucleophilic base like Triethylamine (TEA, 2
equivalents).

Conjugation: Add the activated DSPE-PEG-NHS solution dropwise to the mannose
derivative solution. Allow the reaction to proceed overnight at room temperature under
stirring.

Purification: Remove the solvent under reduced pressure. The crude product is then purified,
typically by dialysis against deionized water for 48-72 hours using a dialysis membrane with
an appropriate molecular weight cutoff (e.g., 1 kDa) to remove unreacted reagents and
byproducts.

Lyophilization: The purified aqueous solution is freeze-dried to obtain the final DSPE-
PEG(2000)-Mannose product as a white powder.

Characterization: Confirm the successful synthesis and structure of the final product using
H-NMR spectroscopy.[17][18] Characteristic peaks for DSPE, the repeating ethylene oxide
units of PEG, and the mannose moiety should be present.

Protocol 2: Formulation of Mannose-Targeted
Liposomes via Thin-Film Hydration

This protocol details the preparation of drug-loaded, mannose-targeted liposomes.

 Lipid Mixture Preparation: Dissolve the desired lipids—for example, L-alpha-
phosphatidylcholine (SPC), cholesterol (CHOL), DSPE-PEG(2000), and DSPE-PEG(2000)-
Mannose—in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture)
in a round-bottom flask. A typical molar ratio might be 55:40:4:1 (SPC:CHOL:DSPE-
PEG:DSPE-PEG-Man).
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e Film Formation: The organic solvent is slowly removed using a rotary evaporator under
vacuum at a temperature above the lipid phase transition temperature. This results in the
formation of a thin, dry lipid film on the inner wall of the flask. Place the flask under high
vacuum for at least 2 hours to remove any residual solvent.

o Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the
hydrophilic drug to be encapsulated. The hydration is performed by vortexing or gentle
agitation at a temperature above the lipid transition temperature for 1-2 hours. This process
causes the lipid sheets to swell and fold into multilamellar vesicles (MLVs).

e Size Reduction (Extrusion): To obtain unilamellar vesicles (LUVs) with a uniform size
distribution, the MLV suspension is repeatedly passed (e.g., 11-21 times) through
polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

 Purification: Remove the unencapsulated drug from the liposome suspension using size
exclusion chromatography (e.g., a Sephadex G-50 column) or dialysis.

o Characterization: Analyze the final liposome formulation for particle size and polydispersity
index (PDI) using Dynamic Light Scattering (DLS), and for surface charge using zeta
potential measurement.[12] Determine the drug encapsulation efficiency using techniques
like UV-Vis spectrophotometry or HPLC after lysing the liposomes with a suitable solvent.

Protocol 3: In Vitro Mannose Receptor-Specific Cellular
Uptake Assay

This protocol is used to verify that the uptake of functionalized nanopatrticles is mediated by the
mannose receptor.

o Cell Culture: Seed mannose receptor-positive cells (e.g., RAW 264.7 murine macrophages
or human U937 cells) into multi-well plates (e.g., 6-well or 24-well plates) at a predetermined
density (e.g., 1 x 10° cells/well) and allow them to adhere overnight.

» Receptor Blocking (Control Group): For the competition study, pre-incubate a subset of the

cells with a high concentration of free D-mannose (e.g., 50-100 mM) for 1-2 hours to saturate

the mannose receptors on the cell surface.[14][15]
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» Nanoparticle Incubation: Prepare fluorescently labeled nanoparticles (e.g., containing Dil or
FITC). Add the mannose-targeted nanoparticles and non-targeted control nanoparticles to
the appropriate wells (with and without free mannose) at a fixed concentration. Incubate for a
defined period (e.g., 3-4 hours) at 37°C.

e Washing: After incubation, aspirate the medium containing the nanoparticles and wash the
cells three times with cold PBS (pH 7.4) to remove any non-internalized particles.

e Quantification and Visualization:

o Qualitative Analysis: Visualize cellular uptake using fluorescence microscopy. Increased
fluorescence inside cells treated with targeted nanoparticles compared to controls
indicates successful uptake.

o Quantitative Analysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100). Measure
the fluorescence intensity of the cell lysate using a microplate reader. The relative
fluorescence intensity is used to quantify uptake.[15] Alternatively, detach the cells and
analyze them via flow cytometry to quantify the percentage of fluorescent cells and the
mean fluorescence intensity per cell.

o Data Analysis: Compare the uptake of mannose-targeted nanoparticles in untreated cells
versus cells pre-treated with free mannose. A significant reduction in uptake in the presence
of free mannose confirms that the internalization is specifically mediated by the mannose
receptor.

Visualization of Pathways and Workflows
Signaling and Internalization Pathway

The following diagram illustrates the process of mannose receptor-mediated endocytosis of a
DSPE-PEG-Mannose functionalized nanoparticle.
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Diagram 1: Mannose receptor-mediated endocytosis pathway.

Experimental Workflow

The diagram below outlines a standard experimental workflow for the development and
evaluation of DSPE-PEG-Mannose targeted drug delivery systems.
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Diagram 2: Workflow for evaluating mannose-targeted nanoparticles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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